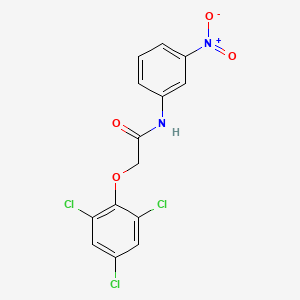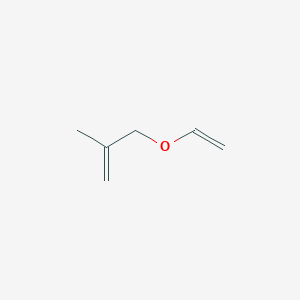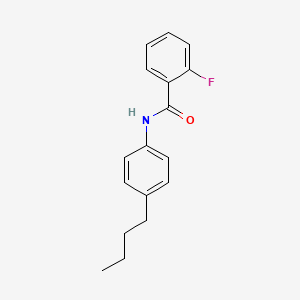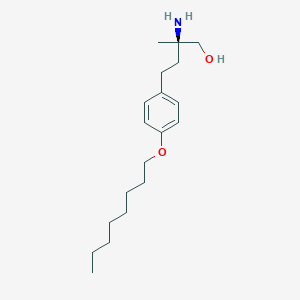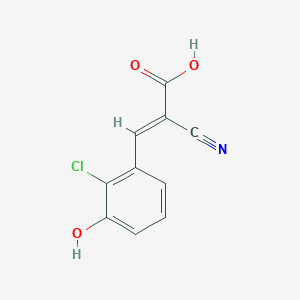
Thp-peg24-thp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
THP-PEG24-THP is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a heterobifunctional compound, meaning it contains two different functional groups. This compound is primarily used in research and development for targeted protein degradation, a promising approach in drug discovery and therapeutic development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
THP-PEG24-THP is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and tetrahydropyran (THP) groups. The synthesis typically involves the following steps:
Activation of PEG: PEG is activated using a suitable reagent to introduce reactive groups.
Coupling with THP: The activated PEG is then coupled with THP groups under controlled reaction conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated in industrial reactors.
Coupling Reaction: The activated PEG is reacted with THP groups in large-scale reactors, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
THP-PEG24-THP undergoes various chemical reactions, including:
Substitution Reactions: The THP groups can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Catalysts: Catalysts such as acids or bases are often used to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
THP-PEG24-THP has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Industry: Used in the development of new drugs and therapeutic agents
Wirkmechanismus
THP-PEG24-THP functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves:
Binding to Target Protein: One end of the PROTAC binds to the target protein.
Recruitment of E3 Ubiquitin Ligase: The other end binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl-PEG24-THP: Another PEG-based linker with similar applications but different functional groups.
PEG-THP: A simpler version with fewer THP groups, used in basic research.
Uniqueness
THP-PEG24-THP is unique due to its specific structure, which allows for efficient and selective degradation of target proteins. Its high purity and stability make it a preferred choice in research and development .
Eigenschaften
Molekularformel |
C59H116O26 |
|---|---|
Molekulargewicht |
1241.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-cyclohexyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C59H116O26/c1-2-6-58(7-3-1)83-56-54-81-52-50-79-48-46-77-44-42-75-40-38-73-36-34-71-32-30-69-28-26-67-24-22-65-20-18-63-16-14-61-12-10-60-11-13-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-47-49-80-51-53-82-55-57-85-59-8-4-5-9-84-59/h58-59H,1-57H2 |
InChI-Schlüssel |
OLTNEZOIIZYYEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)
![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)
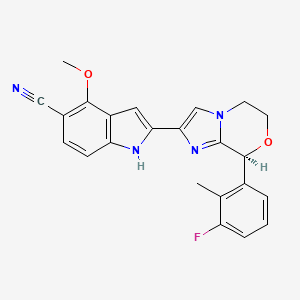
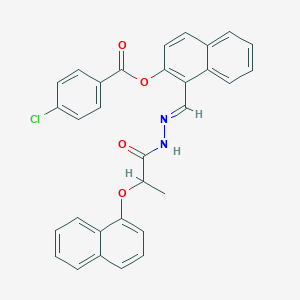
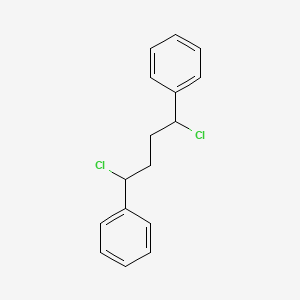
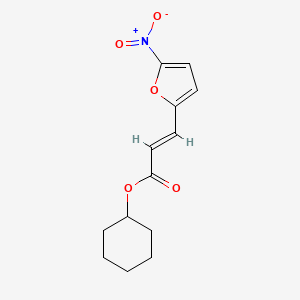
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
